1-(Benzo[d]thiazol-5-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzothiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6(11)7-2-3-9-8(4-7)10-5-12-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPBVDZHVNDNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)SC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzo D Thiazol 5 Yl Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
The ¹H-NMR spectrum of 1-(Benzo[d]thiazol-5-yl)ethanol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons on the benzothiazole (B30560) ring are deshielded by the aromatic ring current and the electron-withdrawing nature of the heteroatoms, causing them to resonate at lower fields (higher ppm values) compared to the aliphatic protons of the ethanol (B145695) substituent.
The protons of the ethanol side chain—the methine (CH), the hydroxyl (OH), and the methyl (CH₃)—exhibit characteristic chemical shifts and spin-spin coupling. The methine proton typically appears as a quartet due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons appear as a doublet, coupling with the single methine proton. The hydroxyl proton often presents as a broad singlet, though its coupling can sometimes be resolved. The coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons and thus the conformation of the side chain.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H2 (thiazole ring) | ~9.0 | Singlet (s) | - |
| Aromatic-H | 7.5 - 8.5 | Multiplet (m) | ~7-9 |
| CH (ethanol group) | ~5.1 | Quartet (q) | ~6-7 |
| OH (hydroxyl) | Variable (broad) | Singlet (s) | - |
| CH₃ (ethanol group) | ~1.5 | Doublet (d) | ~6-7 |
| Note: This table represents expected values based on general principles and data from similar benzothiazole structures. Precise values can vary based on solvent and experimental conditions. |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (thiazole ring) | ~168 |
| Quaternary Aromatic Carbons | 128 - 155 |
| Aromatic CH Carbons | 121 - 127 |
| CH (ethanol group) | ~68 |
| CH₃ (ethanol group) | ~25 |
| Note: This table represents expected values based on data from analogous structures. sioc-journal.cn |
While one-dimensional NMR provides information on the types and environments of nuclei, two-dimensional (2D) NMR experiments establish the connectivity between them. These techniques are indispensable for unambiguously assigning the signals observed in the ¹H and ¹³C spectra.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methine (CH) proton and the methyl (CH₃) protons of the ethanol group, confirming their direct connectivity. nih.gov It would also reveal correlations between adjacent protons on the benzene (B151609) portion of the benzothiazole ring. acs.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak between the methine proton signal and the methine carbon signal, and another between the methyl proton signals and the methyl carbon signal, allowing for definitive assignment of the carbons in the ethanol side chain. nih.govdiva-portal.org
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different parts of the molecule. For instance, an HMBC spectrum would show a correlation from the methyl protons (CH₃) to the methine carbon (CH) and, importantly, to the C5 carbon of the benzothiazole ring, confirming the attachment point of the ethanol substituent. nih.govdiva-portal.org It would also show correlations from the H4 and H6 protons to the quaternary carbons of the ring, helping to assign their positions. acs.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (expressed as wavenumbers, cm⁻¹), providing a molecular fingerprint.
The IR spectrum of this compound displays several key absorption bands that confirm the presence of its main functional groups and the aromatic system.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group. Its broadness is due to hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethanol group appears just below 3000 cm⁻¹. dergipark.org.tr
C=N and C=C Stretches: The stretching vibrations of the C=N bond within the thiazole (B1198619) ring and the C=C bonds of the aromatic system give rise to a series of sharp to medium intensity bands in the 1640-1450 cm⁻¹ region. researchgate.netnih.gov These are characteristic of the benzothiazole core.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected to produce a strong band in the 1100-1000 cm⁻¹ range.
C-S Stretch: The C-S stretching vibration associated with the thiazole ring is generally weaker and appears in the 800-600 cm⁻¹ region. dergipark.org.tr
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch | Hydroxyl | 3400 - 3200 (broad) |
| C-H stretch | Aromatic | 3100 - 3000 |
| C-H stretch | Aliphatic | 3000 - 2850 |
| C=N / C=C stretch | Thiazole / Aromatic Ring | 1640 - 1450 |
| C-O stretch | Secondary Alcohol | 1100 - 1000 |
| C-S stretch | Thiazole Ring | 800 - 600 |
| Note: This table summarizes characteristic IR absorption ranges for the key functional groups present in the molecule. dergipark.org.trnih.govscispace.com |
To achieve more precise vibrational band assignments, experimental IR and Raman spectra are often compared with spectra generated from theoretical calculations, typically using Density Functional Theory (DFT) methods. dergipark.org.tr Computational models, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can calculate the harmonic vibrational frequencies of the molecule's optimized geometry. researchgate.net
While calculated frequencies often show a systematic deviation from experimental values, they can be scaled using a correction factor to improve the match. dergipark.org.tr This comparative approach is highly effective for several reasons:
It helps to assign ambiguous peaks in the experimental spectrum that may arise from complex, overlapping vibrations.
It can distinguish between different types of vibrations (e.g., stretching vs. bending) that may occur in the same spectral region.
It confirms that the synthesized molecule's structure corresponds to the computationally modeled, lowest-energy conformer.
For this compound, a theoretical analysis would provide a detailed list of all possible vibrational modes, allowing for a confident and complete assignment of the experimental IR and Raman spectra. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method is essential for confirming its molecular weight and elucidating its structure through fragmentation analysis.
Molecular Ion Determination and Fragmentation Pathway Analysis
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. With a molecular formula of C₉H₉NOS, the nominal molecular mass is 179 g/mol . bldpharm.com In soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, at m/z 180.
The fragmentation of this compound under mass spectrometric conditions can be predicted based on its structure. The primary fragmentation pathways likely involve the loss of small, stable neutral molecules or radicals from the ethanol substituent.
Plausible Fragmentation Pathways:
Loss of a methyl group (-CH₃): A common fragmentation for ethyl-substituted compounds, leading to a fragment ion at m/z 164.
Loss of water (-H₂O): Elimination of water from the alcohol group, resulting in a dehydrated ion at m/z 161.
Cleavage of the C-C bond: Scission of the bond between the aromatic ring and the ethanol group can lead to the formation of a stable benzothiazolyl cation or related fragments.
Ring Cleavage: More energetic conditions can cause the cleavage of the benzothiazole ring system itself, often involving the loss of molecules like HCN or HCS, a pattern observed in other thiazole derivatives. researchgate.net
Studies on related benzothiazole structures support these predictions. For instance, the ESI mass spectrum of the related ketone, 1-(2-aminobenzo[d]thiazol-5-yl)ethan-1-one, revealed a clear [M-H]⁻ ion in negative ion mode. ijpsr.comwjpls.org The fragmentation of various thiazole derivatives often proceeds through the loss of small neutral molecules from the substituent groups or cleavage of the thiazole ring. researchgate.net
| Ion/Fragment | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₀NOS⁺ | 180 | Protonated molecular ion |
| [M]⁺ | C₉H₉NOS⁺ | 179 | Molecular ion |
| [M-CH₃]⁺ | C₈H₆NOS⁺ | 164 | Loss of a methyl radical from the ethyl group |
| [M-H₂O]⁺ | C₉H₇NS⁺ | 161 | Loss of water from the alcohol moiety |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, which can be used to confirm the elemental composition of a compound. The theoretical exact mass of the protonated molecule of this compound, [C₉H₉NOS + H]⁺, is calculated to be 180.0534.
While direct HRMS data for the title compound is not available in the cited literature, analysis of closely related compounds demonstrates the power of this technique. For example, HRMS analysis of 1-(5-chlorobenzo[d]thiazol-2-yl)ethanol yielded an experimental mass of 214.0085 for the [M+H]⁺ ion. sioc-journal.cn This value is in excellent agreement with the calculated theoretical mass of 214.0088 for its formula, C₉H₉ClNOS, confirming the compound's elemental composition with high confidence. sioc-journal.cn This type of analysis is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
| Compound | Formula | Ion | Calculated Exact Mass (m/z) | Found Mass (m/z) | Reference |
|---|---|---|---|---|---|
| 1-(5-Chlorobenzo[d]thiazol-2-yl)ethanol | C₉H₈ClNOS | [M+H]⁺ | 214.0088 | 214.0085 | sioc-journal.cn |
Electronic Absorption and Fluorescence Spectroscopy (e.g., UV-Vis)
UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The benzothiazole moiety is a known chromophore and fluorophore, and its spectroscopic properties are influenced by its substituents and the solvent environment.
The absorption spectra of benzothiazole derivatives typically display intense bands in the UV region, corresponding to π–π* electronic transitions within the conjugated aromatic system. researchgate.netmdpi.com For example, theoretical calculations for the parent benzothiazole molecule in ethanol predict absorption bands around 220, 250, and 285 nm. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to structural modifications. researchgate.net
Many benzothiazole derivatives are also highly fluorescent. researchgate.net The fluorescence emission wavelength and quantum yield are strongly dependent on both the molecular structure and the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netnih.gov For instance, triphenylamine-benzothiazole derivatives show a significant red-shift in their fluorescence emission as solvent polarity increases, indicating a more polar excited state. nih.gov Some derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in an aggregated state. mdpi.com
| Compound Structure | Absorption λmax (nm) | Emission λem (nm) | Fluorescence Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 2-(5'-Phenyl-2'-thienyl)-1,3-benzothiazole | 340 | 414 | 0.43 | researchgate.net |
| 2-(5'-(N,N-Diethylaminophenyl)-2'-thienyl)-1,3-benzothiazole | 406 | 548 | 0.97 | researchgate.net |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine | Not specified in ethanol | ~460 (in CH₃OH) | Not specified | nih.gov |
Single-Crystal X-ray Diffraction (if applicable for related compounds)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound has not been reported, the analysis of related benzothiazole derivatives provides significant insight into the likely structural features.
Intermolecular Hydrogen Bonding: When functional groups like amines or hydroxyls are present, they often participate in hydrogen bonding, influencing the supramolecular architecture.
π-π Stacking: The planar aromatic rings frequently engage in π-π stacking interactions, which are crucial for the stability of the crystal structure. mdpi.com
Other Weak Interactions: C-H···N and C-H···π interactions are also commonly observed, further contributing to the cohesion of the crystal packing. iucr.org
For example, the crystal structure of 2-(3-methoxy-4-hydroxyphenyl) benzothiazole shows that the orientation of the methoxy (B1213986) group is cis to the thiazole nitrogen atom, and analysis of bond lengths indicates electron conjugation throughout the ring systems. researchgate.net In coordination complexes, the benzothiazole moiety can act as a versatile ligand, with its geometry being influenced by coordination to a metal center. iucr.orgscispace.com The flexibility of substituents attached to the benzothiazole core can lead to different spatial geometries. scispace.com
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| [Zn(MBT)₂(phen)] | Monoclinic | C2/c | Distorted tetrahedral geometry at Zn; C-H···N and C-H···π interactions. | iucr.org |
| 2-(2'-Aminophenyl)benzothiazole DMSO solvate | Not specified | Not specified | Almost planar structure with an angle of 4.1-5.4° between rings; intramolecular H-bond. | mdpi.com |
| 2-(3-Methoxy-4-hydroxyphenyl) benzothiazole | Not specified | Not specified | Methoxy group is cis to the thiazole nitrogen; C-C bond lengths indicate conjugation. | researchgate.net |
Structure Activity Relationships Sar and Mechanistic Insights for Benzothiazole Derivatives
Impact of Modifications to the Benzothiazole (B30560) Ring System (e.g., at C-2) on Molecular Interactions
Modifications at the C-2 position of the benzothiazole ring system are a cornerstone of SAR studies, as this position is a key site for introducing diverse functional groups that can significantly alter the molecule's biological activity. pharmacyjournal.inresearchgate.net The properties of the benzothiazole moiety are strongly influenced by the nature and position of these substitutions. grafiati.com
The introduction of different substituents at the C-2 position can lead to a change in the bioactivity of the resulting derivative. researchgate.net For example, the presence of a thiol group, amino group, pyrazoline moiety, or a phenyl group with a lipophilic substituent (such as -NH2, -OH, -CH3, -Cl) at the second position can strengthen the activity of the benzothiazole. pharmacyjournal.in Phenyl and substituted phenyl groups at the C-2 position have been associated with anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in
The addition of groups at the C-2 position modifies the reactivity of the molecule in ways that are still being explored. acs.org These modifications can influence the molecule's ability to participate in various non-covalent interactions, which are crucial for ligand-receptor binding. The extended π-delocalized system of the benzothiazole ring is capable of engaging in π-π stacking interactions with biological macromolecules like DNA. nih.gov
Furthermore, the introduction of specific moieties at C-2 can direct the molecule to specific biological targets. For instance, benzothiazole derivatives are being investigated as inhibitors of enzymes like dihydroorotase, where interactions with active site residues are crucial for activity. nih.gov
Table 2: Impact of C-2 Substituents on Benzothiazole Properties
| C-2 Substituent | Associated Biological Property/Activity | Reference |
|---|---|---|
| Thiol, Amino, Pyrazoline, Phenyl with lipophilic group | Strengthened biological activity | pharmacyjournal.in |
| Phenyl and substituted Phenyl groups | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory | pharmacyjournal.in |
This table is generated based on general findings for benzothiazole derivatives and not specifically for 1-(Benzo[d]thiazol-5-yl)ethanol.
Correlation between Electronic Properties (e.g., Dipole Moment, FMOs) and Functional Potential
The electronic properties of benzothiazole derivatives, such as the dipole moment and the energies of frontier molecular orbitals (FMOs), play a crucial role in determining their functional potential. researchgate.net These properties are directly linked to the molecule's reactivity and its ability to participate in intermolecular interactions.
The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the charge transfer characteristics within the molecule. researchgate.net In some benzothiazole derivatives, the HOMO is delocalized at one end of the molecule while the LUMO is localized at the opposite end, which is the benzothiazole moiety, indicating significant intramolecular charge transfer (ICT) properties. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a key parameter; a smaller gap generally implies higher reactivity and is advantageous for charge transport and optoelectronic properties. mdpi.com The substitution of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels and thus the Egap. mdpi.commdpi.com For example, a trifluoromethyl (CF3) substituent has been observed to lead to the lowest HOMO-LUMO energy gap in a series of benzothiazole derivatives. mdpi.com
The dipole moment is another important electronic property that influences a molecule's solubility and its interaction with polar environments. scirp.org For instance, a higher dipole moment is generally associated with greater water solubility. scirp.org
Quantitative Structure-Activity Relationship (QSAR) studies often utilize these electronic descriptors to build mathematical models that correlate the chemical structure of benzothiazole derivatives with their biological activities. wjahr.com This approach facilitates the prediction of the activity of new compounds and the optimization of their molecular properties. wjahr.com
Table 3: Electronic Properties and Their Implications for Benzothiazole Derivatives
| Electronic Property | Implication for Functional Potential | Reference |
|---|---|---|
| HOMO-LUMO Energy Gap (Egap) | Influences reactivity and charge transport properties. Smaller gap can enhance activity. | mdpi.commdpi.com |
| Intramolecular Charge Transfer (ICT) | Indicates potential for specific electronic interactions and applications. | researchgate.net |
This table is generated based on general findings for benzothiazole derivatives and not specifically for this compound.
Conformational Analysis and its Implications for Ligand-Target Binding
The three-dimensional conformation of a molecule is a critical determinant of its ability to bind effectively to a biological target. tandfonline.com Conformational analysis of benzothiazole derivatives helps in understanding how the spatial arrangement of atoms and functional groups influences ligand-target interactions.
The flexibility of a molecule and its capacity to adopt a specific conformation that is complementary to the binding site of a target protein are crucial for its biological activity. tandfonline.com Molecular docking studies are computational techniques used to predict the preferred binding modes and affinities of ligands to a receptor. wjahr.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the benzothiazole derivative and the amino acid residues of the target protein. nih.govnih.gov
For instance, molecular docking studies on benzothiazole derivatives with E. coli dihydroorotase have shown the formation of hydrogen bonds with active site residues like LEU222 or ASN44. nih.gov Similarly, in the context of lysozyme (B549824) interaction, pi-alkyl and pi-sulfur interactions have been identified between a benzothiazole derivative and specific amino acid residues of the protein. mdpi.com
Molecular dynamics (MD) simulations provide a more dynamic picture by exploring the conformational flexibility of the ligand-protein complex over time. wjahr.comtandfonline.com These simulations can assess the stability of the binding and provide detailed mechanistic insights into the interactions. wjahr.comnih.gov The effectiveness of a compound in binding is determined by its ability to assume a conformation that maximizes favorable interactions with the target site. tandfonline.com Even minor changes in the orientation or geometry of substituents can have a profound impact on binding affinity. tandfonline.com
Proposed Molecular Mechanisms of Interaction with Biological Systems (General Principles)
Benzothiazole derivatives exert their diverse biological effects by interacting with specific molecular targets and pathways within biological systems. wjahr.com The fundamental principles governing these interactions are rooted in the chemical structure and properties of the benzothiazole scaffold.
A key feature of the benzothiazole ring system is its aromaticity, which facilitates π-π stacking interactions with aromatic amino acid residues in target proteins. wjahr.com This type of interaction is a significant contributor to ligand-receptor binding and molecular recognition. wjahr.com The extended π-delocalized system of benzothiazoles also enables them to bind to macromolecules like DNA through π-π interactions. nih.gov
The presence of heteroatoms (nitrogen and sulfur) in the thiazole (B1198619) ring provides sites for hydrogen bonding and other polar interactions, which are crucial for the specificity and strength of binding to biological targets. wjarr.com The ability to form hydrogen bonds with active site residues of enzymes is a common mechanism of action for many bioactive benzothiazole derivatives. nih.gov
Role of 1 Benzo D Thiazol 5 Yl Ethanol As a Synthetic Precursor and Building Block
Scaffold for the Construction of More Complex Heterocyclic Systems
The benzothiazole (B30560) nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents. rsc.org 1-(Benzo[d]thiazol-5-yl)ethanol, and its precursor 1-(benzo[d]thiazol-5-yl)ethanone (B1278334), act as foundational building blocks for the synthesis of more intricate heterocyclic systems. wjpls.orgsci-hub.se
For instance, the ketone precursor, 1-(2-aminobenzo[d]thiazol-5-yl)ethan-1-one, is a key intermediate for creating benzothiazole-linked chalcones. rsc.orgijpsr.com These chalcones can then be further cyclized to generate pyrimidine-conjugated benzothiazoles, thereby expanding the heterocyclic framework. wjpls.org The synthesis of such complex structures often involves multi-step reactions where the initial benzothiazole moiety is sequentially built upon. mdpi.com The reactivity of the acetyl group in 5-acetylthiazoles, a related class of compounds, makes them valuable intermediates for constructing various bioactive heterocyclic compounds. sci-hub.se Similarly, the ethanol (B145695) derivative provides a reactive handle for annulation reactions, leading to fused heterocyclic systems. The investigation into the reactivity of related compounds like (benzo[d]thiazol-2-yl)acetonitrile highlights the utility of the benzothiazole scaffold in synthesizing novel bis(benzo rsc.orgresearchgate.netthiazolo[3,2-a]pyridines). researchgate.net
Intermediate in the Rational Design and Synthesis of Novel Pharmacophores
In the realm of drug discovery, the rational design of new pharmacophores is a key strategy. This compound and its derivatives are valuable intermediates in this process. mdpi.comresearchgate.net The benzothiazole core itself is considered a fundamental building block for novel drug molecules with a wide range of pharmacological activities, including antitubercular, antimicrobial, and anticancer effects. rsc.org
The strategic modification of the this compound structure allows for the exploration of structure-activity relationships (SAR). For example, the synthesis of a series of benzothiazole-linked pyrimidines from the corresponding ethanone (B97240) intermediate was a deliberate effort to create new hybrid pharmacophores with potential antitubercular activity. wjpls.org The design and synthesis of novel thiazole (B1198619) and thiazolidinone derivatives as multitarget anti-HIV agents further underscore the importance of such benzothiazole-based intermediates in creating molecules with specific biological targets. mdpi.com The development of bioactive conjugates, such as antibody-drug conjugates (ADCs), also relies on the availability of versatile building blocks like this compound to link the drug to a targeting moiety. google.com
Strategies for Further Functionalization and Derivatization from the Alcohol Moiety
The secondary alcohol group in this compound is a prime site for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.
Oxidation Reactions to Carbonyls or Carboxylic Acids
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-(benzo[d]thiazol-5-yl)ethanone, is a fundamental transformation. This ketone serves as a versatile intermediate for further reactions. nih.gov For example, the ketone can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. mdpi.com Further oxidation of the alcohol or the intermediate aldehyde could potentially yield the corresponding carboxylic acid, although this specific transformation for this compound is less commonly documented in the provided search results. However, electrochemical oxidation methods have been explored for related phenolic benzothiazole derivatives, leading to the formation of quinone-type structures. researchgate.net
Etherification and Esterification Strategies
The hydroxyl group of this compound can readily undergo etherification and esterification reactions to produce a range of derivatives. While specific examples for this exact compound are not detailed in the provided search results, the Williamson ether synthesis is a common and effective method for the alkylation of hydroxyl groups on the benzothiazole scaffold, even in the presence of other reactive groups like a 2-amino substituent. acs.org Similarly, esterification can be achieved through reaction with acyl chlorides or carboxylic anhydrides. These reactions are crucial for modifying the lipophilicity and other physicochemical properties of the parent molecule, which can significantly impact its biological activity. The synthesis of related 2-alkoxyquinolines from butadiynamides and alcohols demonstrates the feasibility of such etherification reactions in heterocyclic systems. mdpi.com
Conjugation with Other Bioactive Moieties
The functional handle provided by the alcohol group of this compound allows for its conjugation with other bioactive molecules, a strategy often employed in drug discovery to create hybrid molecules with enhanced or dual activity. google.com This can involve forming an ether or ester linkage to another pharmacophore. The synthesis of thiazole hybrids joined with a pyrazoline scaffold, for example, demonstrates the conjugation of two different heterocyclic moieties to create compounds with potential antineoplastic efficacy. acs.org The development of bioactive conjugates often involves linking a molecule to a targeting moiety to improve its specificity and reduce off-target effects. google.com
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of benzothiazole (B30560) derivatives is undergoing a paradigm shift towards green and sustainable chemistry. mdpi.com Traditional methods often rely on harsh reaction conditions, toxic catalysts, and volatile organic solvents. Future research is focused on developing one-pot syntheses, utilizing environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400), and employing reusable catalysts to minimize waste and environmental impact. rsc.orgbepls.comrsc.org
Key trends in this area include:
Catalyst-Free Reactions: Exploring reactions that can proceed efficiently without a catalyst, often facilitated by green solvents like 2,2,2-trifluoroethanol (B45653) (TFE) which can act as both the solvent and a promoter. researchgate.net
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, reduce energy consumption, and often improve product yields. bepls.com
Metal-Organic Frameworks (MOFs) as Catalysts: Investigating porous MOFs like MIL-101(Cr) as highly efficient and reusable heterogeneous catalysts for the synthesis of related heterocyclic systems. rsc.org
Photocatalysis: Developing one-pot, tandem processes using photocatalysts to drive reactions, such as the synthesis of benzimidazoles from nitro compounds and ethanol (B145695), a strategy that could be adapted for benzothiazoles. cnr.it
These "green" approaches are not only environmentally responsible but also offer economic advantages through reduced reaction times, lower energy consumption, and catalyst reusability. researchgate.net The condensation of 2-aminobenzenethiol with various carbonyl-containing compounds remains a primary method for forming the benzothiazole core, and much of the innovation in sustainable synthesis focuses on optimizing this key reaction. mdpi.com
Integration of Advanced Computational Techniques for Enhanced Predictive Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and biological activities before synthesis. For 1-(Benzo[d]thiazol-5-yl)ethanol and its analogs, these techniques are crucial for accelerating the discovery of new lead compounds.
Future directions in this domain involve:
Molecular Docking Studies: Simulating the interaction of benzothiazole derivatives with the active sites of biological targets, such as enzymes like cyclooxygenase (COX-1/COX-2) or microbial proteins, to predict binding affinity and mode of interaction. preprints.orgresearchgate.netrsc.org These studies help in understanding the structural basis of activity and in prioritizing candidates for synthesis.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis: Building computational models that correlate the structural features of a series of compounds with their biological activity. These models are used to predict the activity of novel, unsynthesized derivatives and to guide the design of more potent molecules. biorxiv.org
Pharmacokinetic and Toxicity Prediction (ADMET): Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This early-stage screening helps to identify candidates with favorable drug-like properties and reduce late-stage failures in drug development. preprints.org
These computational approaches allow for a more focused and efficient research process, reducing the reliance on extensive and costly experimental screening. researchgate.net
Exploration of Novel Therapeutic Areas via Rational Design
Rational drug design is a targeted approach that utilizes the knowledge of a biological target's structure and mechanism to design molecules that can modulate its function. researchgate.net The benzothiazole nucleus is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties. mdpi.comnih.govresearchgate.net
Emerging therapeutic applications for rationally designed benzothiazole derivatives include:
Targeted Cancer Therapy: Designing derivatives that inhibit specific enzymes crucial for cancer cell survival and proliferation, such as topoisomerase IIα or cyclin-dependent kinases (CDKs). biorxiv.orgrsc.org Hybrids of benzothiazole with other pharmacophores like naphthalimide or indole (B1671886) are being explored to create multi-target agents. rsc.orgnih.gov
Combating Antimicrobial Resistance: Developing novel benzothiazole-based agents that can overcome existing resistance mechanisms in bacteria and fungi. nih.govnih.gov This involves designing molecules that inhibit essential microbial enzymes or act via novel mechanisms. nih.gov
Neurodegenerative Diseases: Investigating benzothiazole derivatives as potential agents for diseases like Parkinson's or Alzheimer's, for instance by targeting glutamate (B1630785) receptors. mdpi.comresearchgate.net
Anti-inflammatory Agents: Creating selective inhibitors of inflammatory enzymes like COX-2 to develop anti-inflammatory drugs with potentially fewer side effects than existing medications. preprints.orgresearchgate.net
The table below summarizes some of the therapeutic targets being explored for novel benzothiazole derivatives based on rational design principles.
| Therapeutic Area | Biological Target/Mechanism | Research Finding |
| Anticancer | Topoisomerase IIα Inhibition | Naphthalimide-benzothiazole conjugates show potent cytotoxicity against lung, breast, and cervix cancer cell lines. rsc.org |
| Antimicrobial | α-Glucosidase and Urease Inhibition | Pyrazoline-thiazole hybrids derived from a benzothiazole core demonstrate significant inhibitory activity. nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX-1/COX-2) Inhibition | In silico designed Benzo[d]thiazol-2-amine derivatives show potential as selective COX inhibitors. preprints.org |
| Antitubercular | Arabinosyl Transferase Inhibition | Benzothiazole derivatives show potent activity against M. tuberculosis strains, with molecular docking suggesting inhibition of cell wall synthesis enzymes. rsc.org |
Multidisciplinary Approaches for Comprehensive Understanding of Structure-Function Relationships
A deep understanding of the relationship between a molecule's three-dimensional structure and its biological function is paramount for designing effective drugs. Future research will increasingly rely on multidisciplinary collaborations that combine synthesis, biological evaluation, and advanced analytical techniques to elucidate these relationships for benzothiazole derivatives.
This integrated approach involves:
Synthesis of Focused Libraries: Chemists will synthesize carefully designed series of analogs where specific parts of the this compound structure are systematically modified. biorxiv.org
Comprehensive Biological Evaluation: Biologists will test these compounds in a battery of assays to determine their potency, selectivity, and mechanism of action against various targets. rsc.org
Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy will be used to determine the precise three-dimensional structure of benzothiazole derivatives bound to their protein targets. This provides invaluable insight into the key interactions that govern binding and activity.
Computational Synergy: The experimental data from synthesis and biological testing are used to refine and validate computational models (SAR and QSAR), creating a feedback loop that leads to the design of improved compounds. preprints.orgbiorxiv.org
By combining these disciplines, researchers can build a holistic picture of how structural modifications to the this compound scaffold influence its interactions with biological systems, paving the way for the development of next-generation therapeutics with enhanced efficacy and safety profiles. researchgate.netnih.gov
Q & A
Basic: What are the optimal synthetic routes for 1-(Benzo[d]thiazol-5-yl)ethanol, and how are yields maximized?
Methodological Answer:
- Stepwise Functionalization : Begin with benzo[d]thiazole ring formation via condensation of 2-aminothiophenol derivatives with α-halo ketones (e.g., α-chloroketones) under basic conditions. Subsequent reduction of the ketone group to ethanol can be achieved using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Control reaction pH (~7–9) and temperature (0–25°C) to minimize side reactions .
- Catalytic Optimization : Ethanol solvent with pyridine as a base enhances reaction efficiency in analogous benzothiazole syntheses. Reflux conditions (70–80°C, 12–24 hrs) are typical for cyclization steps .
- Yield Improvement : Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) and monitor by TLC. Yields >90% are achievable with strict anhydrous conditions and inert atmospheres (N₂/Ar) .
Basic: How is this compound characterized structurally, and what analytical techniques resolve ambiguities?
Methodological Answer:
- Spectroscopic Confirmation :
- ¹H/¹³C NMR : Identify ethanol protons (δ ~1.2–1.5 ppm for CH₃, δ ~3.6–4.0 ppm for CH₂OH) and aromatic protons from the benzothiazole ring (δ ~7.0–8.5 ppm). Compare with literature data for analogous compounds .
- IR Spectroscopy : Confirm OH stretch (~3200–3500 cm⁻¹) and C-O/C-S vibrations (~1050–1250 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]+ for C₉H₁₀N₂OS, expected m/z 194.05) and fragment patterns .
- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in ethanol/water mixtures and analyzing diffraction data (e.g., SHELX software ).
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the ethanol moiety. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets. Compare with experimental kinetic data .
- Solvent Effects : Simulate reaction pathways in ethanol or DMSO using the polarizable continuum model (PCM). Optimize transition states for SN2 mechanisms at the hydroxyl-bearing carbon .
- Validation : Correlate computed activation energies with experimental Arrhenius plots from temperature-dependent NMR studies .
Advanced: What strategies resolve contradictions in reported biological activity data for benzothiazole-ethanol derivatives?
Methodological Answer:
- Meta-Analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ values against kinases or oxidases) and normalize for variables like solvent (DMSO vs. water) or cell line specificity .
- QSAR Modeling : Use CoMFA or CoMSIA to identify critical substituents (e.g., electron-withdrawing groups on the benzothiazole ring) that modulate activity. Validate models with leave-one-out cross-validation .
- Orthogonal Assays : Confirm ambiguous results using SPR (surface plasmon resonance) for binding affinity or in vivo models (e.g., zebrafish toxicity screens) .
Advanced: How can reaction pathways be optimized to avoid byproducts in this compound synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-reduced diols or ring-opened thiols). Compare retention times with synthesized standards .
- Condition Screening : Test alternative reductants (e.g., LiAlH₄ vs. NaBH₄) or additives (e.g., CeCl₃ to suppress ketone over-reduction). Optimize stoichiometry (1.2–1.5 eq reductant) .
- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer, reducing side reactions during critical steps (e.g., bromination or cyclization) .
Advanced: What role does the ethanol moiety play in the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Calculations : Determine octanol/water partition coefficients experimentally (shake-flask method) or via software (ChemAxon). Compare with analogues lacking the hydroxyl group to assess hydrophilicity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation by LC-MS. Hydroxyl groups often enhance Phase II conjugation (glucuronidation), reducing plasma half-life .
- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assays or MDCK cell monolayers to predict passive diffusion. Polar hydroxyl groups typically limit CNS availability .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Screening : Refer to SDS data for analogous benzothiazoles (e.g., LD₅₀ in rodents). Assume moderate toxicity due to aromatic heterocycles and handle with nitrile gloves and fume hoods .
- Waste Disposal : Quench reactive intermediates (e.g., NaBH₄ residues) with isopropanol before aqueous disposal. Degrade ethanol solutions via incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
